Cas no 2172460-10-3 (1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol)

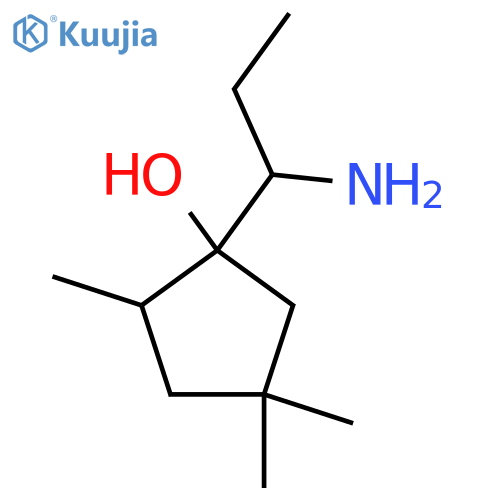

2172460-10-3 structure

商品名:1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2172460-10-3

- 1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol

- EN300-1639095

- 1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol

-

- インチ: 1S/C11H23NO/c1-5-9(12)11(13)7-10(3,4)6-8(11)2/h8-9,13H,5-7,12H2,1-4H3

- InChIKey: VCXHQRAIDLGOQF-UHFFFAOYSA-N

- ほほえんだ: OC1(C(CC)N)CC(C)(C)CC1C

計算された属性

- せいみつぶんしりょう: 185.177964357g/mol

- どういたいしつりょう: 185.177964357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1639095-0.05g |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 0.05g |

$612.0 | 2023-07-10 | ||

| Enamine | EN300-1639095-0.25g |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 0.25g |

$670.0 | 2023-07-10 | ||

| Enamine | EN300-1639095-0.1g |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 0.1g |

$640.0 | 2023-07-10 | ||

| Enamine | EN300-1639095-10.0g |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 10.0g |

$3131.0 | 2023-07-10 | ||

| Enamine | EN300-1639095-1000mg |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 1000mg |

$914.0 | 2023-09-22 | ||

| Enamine | EN300-1639095-2.5g |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 2.5g |

$1428.0 | 2023-07-10 | ||

| Enamine | EN300-1639095-50mg |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 50mg |

$768.0 | 2023-09-22 | ||

| Enamine | EN300-1639095-500mg |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 500mg |

$877.0 | 2023-09-22 | ||

| Enamine | EN300-1639095-1.0g |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 1.0g |

$728.0 | 2023-07-10 | ||

| Enamine | EN300-1639095-2500mg |

1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol |

2172460-10-3 | 2500mg |

$1791.0 | 2023-09-22 |

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

2172460-10-3 (1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量